molecular formula C16H18FN5O2 B11284626 Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11284626
M. Wt: 331.34 g/mol
InChI Key: ZBGXHUOAKDLIPX-UHFFFAOYSA-N
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Description

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazole-pyrimidine hybrids. These compounds are known for their diverse pharmacological properties, including neuroprotective and anti-inflammatory activities .

Preparation Methods

The synthesis of Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves several steps. Typically, the synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of ethyl acetate as a solvent and anhydrous sodium sulfate for drying . Industrial production methods would likely optimize these conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. This compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazole-pyrimidine hybrids. Similar compounds include various derivatives of triazolopyrimidines, which also exhibit neuroprotective and anti-inflammatory properties . the unique structural features of this compound contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C16H18FN5O2

Molecular Weight

331.34 g/mol

IUPAC Name

ethyl 7-(4-fluorophenyl)-5-propyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H18FN5O2/c1-3-5-12-13(15(23)24-4-2)14(10-6-8-11(17)9-7-10)22-16(18-12)19-20-21-22/h6-9,14H,3-5H2,1-2H3,(H,18,19,21)

InChI Key

ZBGXHUOAKDLIPX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)F)C(=O)OCC

Origin of Product

United States

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